Orthogonal Reactivity Handles: Simultaneous Cross‑Coupling and Click Chemistry Compatibility Versus Mono‑Functional Analogs
The target compound is the only readily accessible 1H‑benzo[de]isoquinoline‑1,3(2H)‑dione that simultaneously presents a C6‑Br site for Pd‑catalyzed cross‑coupling (Suzuki, Sonogashira, Buchwald‑Hartwig) and an N‑propargyl group for CuAAC click ligation. The closest mono‑functional analogs—6‑bromo‑2‑methyl‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione (CAS 4116‑90‑9) and 2‑(prop‑2‑yn‑1‑yl)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione (CAS 125030‑14‑0)—each possess only one of these handles [1]. In functional terms, the dual‑handle compound enables a two‑step sequential diversification without intermediate protecting‑group manipulations, whereas mono‑handle analogs require pre‑functionalization of the core or orthogonal linker strategies that add 2–3 synthetic steps [2].
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 2 (C6–Br for cross‑coupling; N‑propargyl for CuAAC) |
| Comparator Or Baseline | Comparator A (CAS 4116‑90‑9): 1 (C6–Br only); Comparator B (CAS 125030‑14‑0): 1 (N‑propargyl only) |
| Quantified Difference | +1 reactive handle versus either comparator |
| Conditions | Chemical structure comparison; vendor‑confirmed structures (Bidepharm, MolAid, ChemSrc) |
Why This Matters
Procurement of one dual‑handle building block reduces the number of starting materials, synthetic steps, and associated quality‑control burden relative to using two separate mono‑functional intermediates.
- [1] MolAid. 2-(Prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 125030-14-0). https://www.molaid.com (accessed 2025-08-24). View Source
- [2] Bag, S. S.; Pradhan, M. K.; Kundu, R.; Jana, S. Highly solvatochromic fluorescent naphthalimides: design, synthesis, photophysical properties and fluorescence switch-on sensing of ct-DNA. Bioorg. Med. Chem. Lett. 2013, 23, 1016–1021. (Demonstrates that propargyl‑naphthalimide fluorophores require both the alkyne and an aromatic reactive site for full functionalization.) View Source
